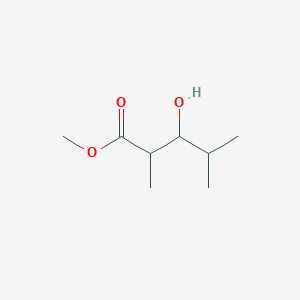
Methyl3-hydroxy-2,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxy-2,4-dimethylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical pathways. For instance, it can undergo hydrolysis to release the active 3-hydroxy-2,4-dimethylpentanoic acid, which can then interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Methyl pentanoate:
Ethyl 3-hydroxy-2,4-dimethylpentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
3-hydroxy-2,4-dimethylpentanoic acid: The parent acid of methyl 3-hydroxy-2,4-dimethylpentanoate.
Uniqueness: Methyl 3-hydroxy-2,4-dimethylpentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and ester groups provide versatility in synthetic and biological contexts .
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3 |
InChI-Schlüssel |
MXWOUIHOPZWBDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


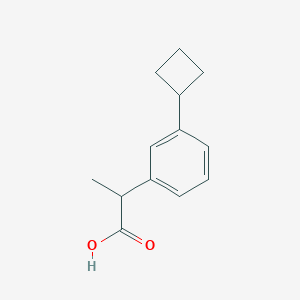
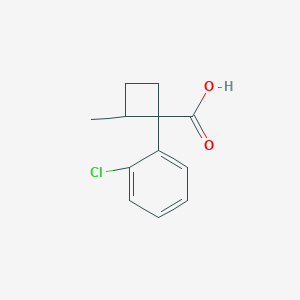
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
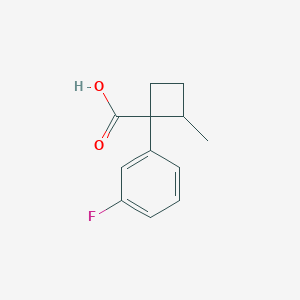
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
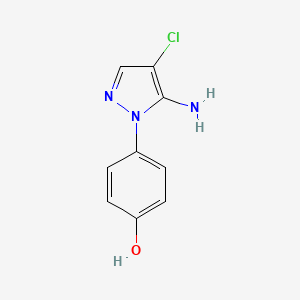
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)


![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)

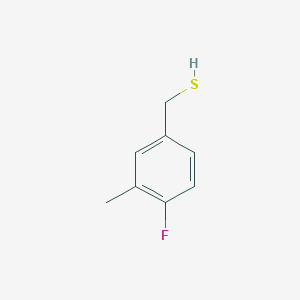
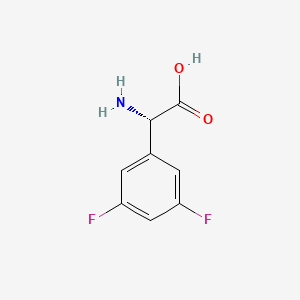
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
